FF-10101

Acute Myeloid Leukemia FLT3 Inhibitor Resistance N676T Mutation

FF-10101 is the first irreversible covalent FLT3 inhibitor in clinical trials, uniquely positioned for AML research where reversible inhibitors fail. It covalently binds C695 of FLT3, retaining sub-nM potency against resistance mutations F691L (8-fold IC50 shift vs 14-fold for gilteritinib) and D835Y (IC50=0.16 nM). Superior cytotoxicity in stromal-conditioned media models bone marrow microenvironment-mediated resistance. Optimal probe for post-gilteritinib relapse studies and translational biomarker discovery. >30-fold selectivity margin ensures target-specific signaling analysis.

Molecular Formula C29H38N8O2
Molecular Weight 530.7 g/mol
CAS No. 1472797-69-5
Cat. No. B607442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFF-10101
CAS1472797-69-5
SynonymsFF-10101;  FF 10101;  FF10101.
Molecular FormulaC29H38N8O2
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESCCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35)
InChIKeyHJFSVYUFOXAVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FF-10101 (CAS 1472797-69-5): Procurement-Ready Technical Profile of an Irreversible FLT3 Inhibitor


FF-10101 is a novel, selective, and irreversible small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3) [1]. It covalently binds to the cysteine 695 (C695) residue within the FLT3 kinase domain, resulting in sustained target inhibition [2]. Preclinically, FF-10101 exhibits sub-nanomolar potency against wild-type FLT3 (IC50 = 0.20 nM) and the clinically relevant D835Y resistance mutation (IC50 = 0.16 nM) in cell-free assays . This compound is currently in phase 1/2 clinical development for the treatment of relapsed or refractory acute myeloid leukemia (AML) harboring FLT3 mutations [3].

FF-10101 Comparative Positioning: Why FLT3 Inhibitors Cannot Be Interchanged Without Quantitative Validation


Despite belonging to the same therapeutic class of FLT3 tyrosine kinase inhibitors, FF-10101 cannot be substituted with other agents such as gilteritinib, quizartinib, midostaurin, or crenolanib without compromising target engagement and potentially clinical efficacy. This is because FLT3 inhibitors vary significantly in their binding mechanisms (irreversible covalent vs. reversible non-covalent; Type I vs. Type II conformations) and their vulnerability to specific secondary kinase domain resistance mutations [1]. For instance, while gilteritinib is a reversible Type I inhibitor and quizartinib is a reversible Type II inhibitor, FF-10101 is the first irreversible covalent inhibitor to enter clinical trials for FLT3-mutant AML [2]. The unique covalent binding mechanism of FF-10101 provides a distinct and quantifiable advantage in overcoming specific resistance genotypes, particularly the gatekeeper F691L mutation and stromal-mediated resistance, which frequently limit the durability of response to reversible FLT3 TKIs [3].

FF-10101 Differential Evidence Guide: Quantified Superiority Over Comparator FLT3 Inhibitors


FF-10101 Retains Potency Against N676T Mutation That Attenuates Quizartinib and Midostaurin Activity

In 32D murine myeloid cells engineered to co-express FLT3-ITD and the N676T resistance mutation, FF-10101 maintained potent inhibitory activity with a GI50 value of 0.73 nM. In contrast, the potency of quizartinib and midostaurin was significantly reduced by 11-fold (GI50 = 6.6 nM) and 15-fold (GI50 = 83 nM), respectively [1].

Acute Myeloid Leukemia FLT3 Inhibitor Resistance N676T Mutation

FF-10101 Demonstrates Superior Activity Against Gatekeeper F691L Mutation Versus Gilteritinib

Against the clinically relevant gatekeeper mutation F691L, FF-10101 exhibited only an 8-fold increase in IC50 relative to the baseline FLT3-ITD sensitivity. In a direct comparison, gilteritinib demonstrated a 14-fold increase in IC50 against the same mutation, indicating that FF-10101 retains superior relative potency against F691L-mediated resistance [1][2].

Acute Myeloid Leukemia Gatekeeper Mutation F691L Resistance

FF-10101 Exhibits High Kinase Selectivity with >30-Fold Margin Over Most Off-Target Kinases

In kinase selectivity profiling, FF-10101 demonstrated high selectivity for wild-type FLT3 (IC50 = 0.14–0.20 nM) with >30-fold margins against the majority of other kinases tested. Notable exceptions include structurally related kinases FMS (CSF1R) and KIT, against which FF-10101 exhibited IC50 values of 0.94 nM and 2.0 nM, respectively . This selectivity profile distinguishes FF-10101 from earlier-generation FLT3 inhibitors that exhibited broader off-target kinase inhibition.

Kinase Selectivity Profiling Off-Target Activity FMS Kinase

FF-10101 Demonstrates Clinical Activity in Patients Who Progressed on Gilteritinib

In a phase 1 dose-escalation study (NCT03194685) of 54 patients with relapsed/refractory AML, the overall response rate (including partial responses) was 12.5% among 40 response-evaluable participants [1]. Notably, responses were observed in patients who had previously progressed on gilteritinib therapy. Overall, 56% of study participants had prior exposure to FLT3 inhibitors, indicating that FF-10101 can demonstrate clinical activity in a heavily pre-treated, FLT3 TKI-experienced population [2].

Relapsed/Refractory AML Clinical Efficacy Post-Gilteritinib Response

FF-10101 More Potently Suppresses Tumor Growth in In Vivo Models Bearing Quizartinib-Resistant Mutations

In mouse subcutaneous implantation models, FF-10101 demonstrated more potent inhibition of tumor growth than quizartinib against tumors harboring double mutations associated with quizartinib resistance. Specifically, FF-10101 more potently inhibited the growth of tumors expressing FLT3-ITD-D835Y and FLT3-ITD-F691L compared to quizartinib [1]. In a separate PDX model of AML cells with FLT3-ITD, oral administration of FF-10101 at 5 mg/kg and 10 mg/kg twice daily for 11 days showed significant anti-leukemic effects .

In Vivo Efficacy Quizartinib Resistance PDX Model

FF-10101 Prioritized Procurement Scenarios: Evidence-Based Research Applications


Preclinical Modeling of Acquired Resistance to First-Line FLT3 Inhibitors

FF-10101 is the optimal tool compound for research programs investigating mechanisms of acquired resistance to standard-of-care FLT3 inhibitors. The quantitative data demonstrating FF-10101's retained potency against F691L (8-fold IC50 increase vs. 14-fold for gilteritinib) [1] and N676T mutations (GI50 = 0.73 nM vs. 6.6 nM for quizartinib) [2] directly support its use as a benchmark comparator or as a therapeutic probe in cell lines and patient-derived xenograft (PDX) models engineered to express these resistance genotypes.

Investigation of Bone Marrow Microenvironment-Mediated Resistance

FF-10101 exhibits superior cytotoxic activity compared to gilteritinib in FLT3-ITD+ AML cell lines (MOLM-14 and MV4-11) when cultured in HS5 stromal cell conditioned media that models the bone marrow microenvironment [1]. This property makes FF-10101 particularly valuable for researchers studying stromal-mediated resistance, a mechanism that attenuates the efficacy of reversible FLT3 inhibitors. The covalent, irreversible binding mechanism of FF-10101 renders it less susceptible to FLT3 ligand-induced reactivation, a known limitation of reversible inhibitors [2].

High-Selectivity Kinase Profiling in FLT3-Dependent Cellular Assays

For researchers requiring a highly selective FLT3 inhibitor to minimize off-target confounding in cellular signaling studies, FF-10101 offers a >30-fold selectivity margin against the majority of non-FLT3 kinases [1]. While FMS (IC50 = 0.94 nM) and KIT (IC50 = 2.0 nM) show some cross-reactivity, the overall selectivity profile is superior to earlier-generation, multi-targeted FLT3 inhibitors. This selectivity supports the use of FF-10101 in experiments designed to attribute biological effects specifically to FLT3 inhibition rather than polypharmacology.

Clinical Translational Research in Post-Gilteritinib AML Populations

FF-10101 is uniquely positioned for translational research studies aimed at developing therapeutic strategies for patients who have progressed on gilteritinib. Clinical evidence from the phase 1 trial (NCT03194685) demonstrates that FF-10101 can induce responses, including complete remission with incomplete hematologic recovery (CRi), in patients with documented progression on gilteritinib [1][2]. This clinical validation supports the procurement of FF-10101 for correlative science studies, biomarker discovery, and combination therapy screening in post-gilteritinib clinical specimens and models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for FF-10101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.